7-Bromo Analogs Demonstrate Comparable Potency to 7-Chloro Analogs Against CQ-Resistant P. falciparum
In a structure-activity relationship study of 7-substituted 4-aminoquinolines (AQs) with various diaminoalkane side chains, 7-bromo-AQs demonstrated antiplasmodial activity equivalent to the corresponding 7-chloro-AQs against both chloroquine-susceptible and chloroquine-resistant P. falciparum [1]. This establishes the 7-bromo substitution as a viable, potent alternative to the classic 7-chloro motif (e.g., as found in chloroquine), particularly in contexts where a different halogen might offer advantages in downstream synthesis or metabolism.
| Evidence Dimension | Antiplasmodial Potency (IC50) |
|---|---|
| Target Compound Data | 3–12 nM (for 7-bromo-AQs with specified side chains) |
| Comparator Or Baseline | 7-chloro-AQs (IC50: 3–12 nM), 7-fluoro-AQs (IC50: 15–500 nM vs CQ-resistant), 7-trifluoromethyl-AQs (IC50: 18–500 nM vs CQ-resistant) |
| Quantified Difference | Equivalent potency to 7-chloro-AQs; >5- to 40-fold more potent than 7-fluoro or 7-CF3 analogs against CQ-resistant strains. |
| Conditions | In vitro culture of chloroquine-susceptible and -resistant Plasmodium falciparum. |
Why This Matters
For antimalarial discovery, selecting the 7-bromo core retains high-level potency against resistant strains, a critical differentiator from 7-fluoro or 7-CF3 alternatives which suffer significant potency losses.
- [1] De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918–4926. View Source
